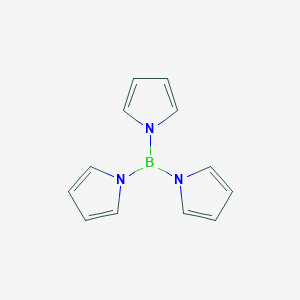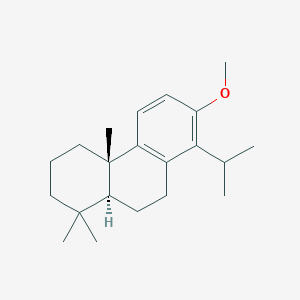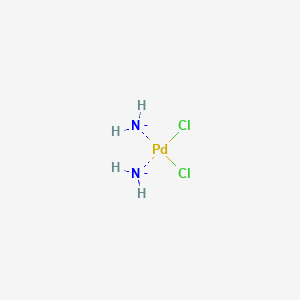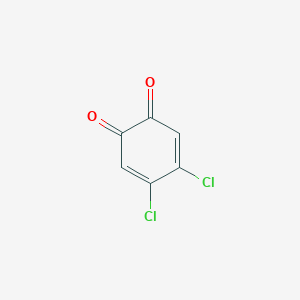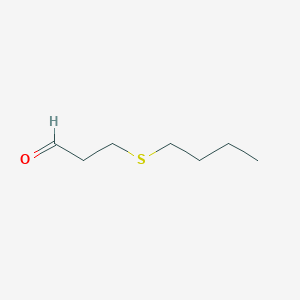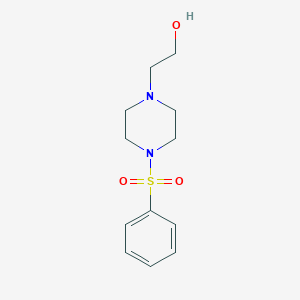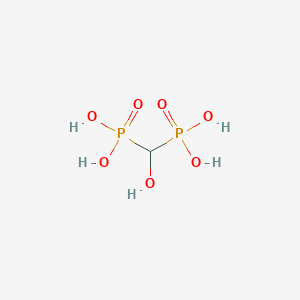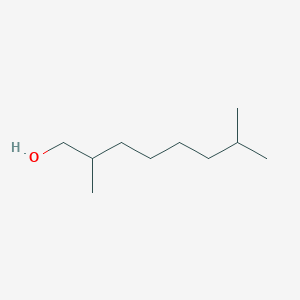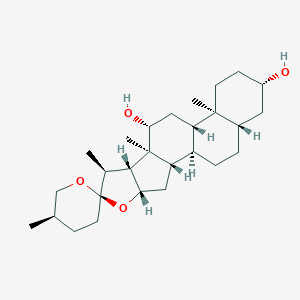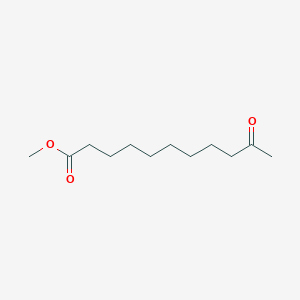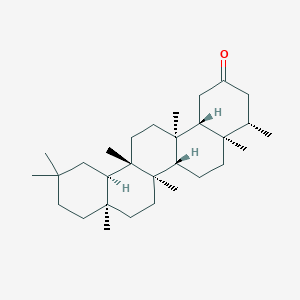
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a chemical compound that has gained significant attention in scientific research due to its potential for use as a novel drug delivery system. This compound is a cationic liposome, which means it has a positive charge and can interact with negatively charged molecules in the body. In
Wirkmechanismus
The mechanism of action for 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide involves the interaction of the cationic liposome with negatively charged molecules in the body, such as cell membranes. The liposome can fuse with the cell membrane, allowing the drug or gene to enter the cell. This targeted delivery system can reduce the toxicity of drugs and increase their effectiveness.
Biochemical and physiological effects:
Studies have shown that 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide has low toxicity and is well-tolerated in animal models. It has been shown to effectively deliver drugs and genes to cancer cells, leading to increased cell death and decreased tumor growth. Additionally, it has been studied for its potential use in vaccine delivery, as it can effectively deliver antigens to immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide in lab experiments include its targeted delivery system, low toxicity, and potential for use in a variety of applications. However, there are also limitations to its use, including the need for optimization of the liposome formulation and the potential for immune response to the cationic liposome.
Zukünftige Richtungen
There are many potential future directions for research on 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide. These include optimization of the liposome formulation for improved drug delivery, exploration of its potential for use in gene therapy and vaccine delivery, and further studies on its toxicity and immune response. Additionally, there is potential for the development of new cationic liposomes with improved properties for drug delivery and other applications.
In conclusion, 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide is a promising compound for use in drug delivery systems. Its targeted delivery system, low toxicity, and potential for use in a variety of applications make it a valuable tool for scientific research. Further studies on its properties and potential applications are needed to fully explore its potential.
Synthesemethoden
The synthesis method for 4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide involves the reaction of picolinium bromide with 4,4'-biphenylylenebis(2-oxoethylene) in the presence of a base. The resulting product is a white solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide has been studied for its potential application in drug delivery systems. It has been shown to effectively deliver drugs to cancer cells in vitro and in vivo, making it a promising candidate for targeted cancer therapy. Additionally, it has been studied for its potential use in gene therapy and vaccine delivery.
Eigenschaften
CAS-Nummer |
19035-84-8 |
|---|---|
Molekularformel |
C28H26Br2N2O2 |
Molekulargewicht |
582.3 g/mol |
IUPAC-Name |
2-(4-methylpyridin-1-ium-1-yl)-1-[4-[4-[2-(4-methylpyridin-1-ium-1-yl)acetyl]phenyl]phenyl]ethanone;dibromide |
InChI |
InChI=1S/C28H26N2O2.2BrH/c1-21-11-15-29(16-12-21)19-27(31)25-7-3-23(4-8-25)24-5-9-26(10-6-24)28(32)20-30-17-13-22(2)14-18-30;;/h3-18H,19-20H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
QPICYTZKVGZMQW-UHFFFAOYSA-L |
SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=C(C=C4)C.[Br-].[Br-] |
Kanonische SMILES |
CC1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)C[N+]4=CC=C(C=C4)C.[Br-].[Br-] |
Synonyme |
4-Picolinium, 1,1'-(4,4'-biphenylylenebis(2-oxoethylene))di-, dibromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



